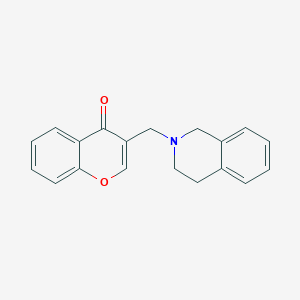
1-(3-chloro-9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chloro-9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (salt), also known as CPE, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a salt form of a propanol derivative that has a piperazine group attached to it.
作用机制
1-(3-chloro-9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (salt) acts as a partial agonist of the serotonin 5-HT1A receptor, meaning that it binds to the receptor and activates it, but not to the same extent as a full agonist. This results in a moderate increase in the activity of the receptor, which can have a range of effects on the body and brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-chloro-9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (salt) are still being studied, but it has been shown to have an impact on the regulation of mood, anxiety, and other physiological processes. It may also have potential applications in the treatment of certain neurological disorders, although more research is needed to fully understand its effects.
实验室实验的优点和局限性
One advantage of using 1-(3-chloro-9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (salt) in lab experiments is that it is a relatively stable and well-characterized compound, making it easier to work with than some other research chemicals. However, one limitation is that its effects on the body and brain are still not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several potential future directions for the use of 1-(3-chloro-9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (salt) in scientific research. One area of interest is in the development of new treatments for depression and anxiety disorders, based on the compound's affinity for the serotonin 5-HT1A receptor. Another potential application is in the study of other neurological disorders, such as Parkinson's disease and schizophrenia, where the role of the serotonin system is still being explored. Overall, 1-(3-chloro-9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (salt) has the potential to be a valuable tool for researchers in the field of neuroscience, and further studies are needed to fully understand its effects and applications.
合成方法
The synthesis of 1-(3-chloro-9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (salt) involves several steps, starting with the synthesis of 3-(1-piperazinyl)-1-propanol. This is then reacted with 3-chloro-9H-carbazole in the presence of a catalyst to form the desired product, 1-(3-chloro-9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol. This compound is then converted to its ethanedioate salt form by reacting it with oxalic acid.
科学研究应用
1-(3-chloro-9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (salt) has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and other physiological processes. 1-(3-chloro-9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (salt) has been used as a tool to study the function of this receptor and its potential role in the development of depression and anxiety disorders.
属性
IUPAC Name |
1-(3-chlorocarbazol-9-yl)-3-piperazin-1-ylpropan-2-ol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O.C2H2O4/c20-14-5-6-19-17(11-14)16-3-1-2-4-18(16)23(19)13-15(24)12-22-9-7-21-8-10-22;3-1(4)2(5)6/h1-6,11,15,21,24H,7-10,12-13H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFILZXRDFIVKPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(CN2C3=C(C=C(C=C3)Cl)C4=CC=CC=C42)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-phenylethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B4961928.png)
![3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B4961934.png)
![4-ethoxy-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B4961940.png)
![1-(4-bromophenyl)-N-[2-(2-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4961948.png)
![2-[(4-chlorobenzyl)thio]-7-isopropyl-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4961952.png)
![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-propyl-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4961955.png)

![3-benzyl-8-methyl-3a,4,5,6,6a,11a-hexahydro-1H-pyrazino[3,2,1-jk]carbazol-2(3H)-one](/img/structure/B4961968.png)
![3-(4-chlorophenyl)-7-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4961973.png)
![N-benzyl-3-{[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4961980.png)


![6-fluoro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B4962023.png)
![(1-benzothien-2-ylmethyl){[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B4962034.png)